

biological activity of 1,4-oxazepane derivatives

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Compound of Interest

Compound Name: 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

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An In-Depth Technical Guide to the Biological Activity of 1,4-Oxazepane Derivatives

Abstract

The 1,4-oxazepane motif, a seven-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent three-dimensional structure, conformational flexibility, and synthetic accessibility have established it as a versatile core for developing novel therapeutics across multiple disease areas.[1][3] Unlike its well-trodden six-membered analog, morpholine, the 1,4-oxazepane ring offers a larger and more flexible framework, enabling broader exploration of chemical space and potentially novel interactions with biological targets.[3] This guide provides a comprehensive overview of the diverse biological activities of 1,4-oxazepane derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. We will delve into their applications in central nervous system (CNS) disorders, oncology, and inflammatory diseases, offering field-proven insights for researchers, scientists, and drug development professionals.

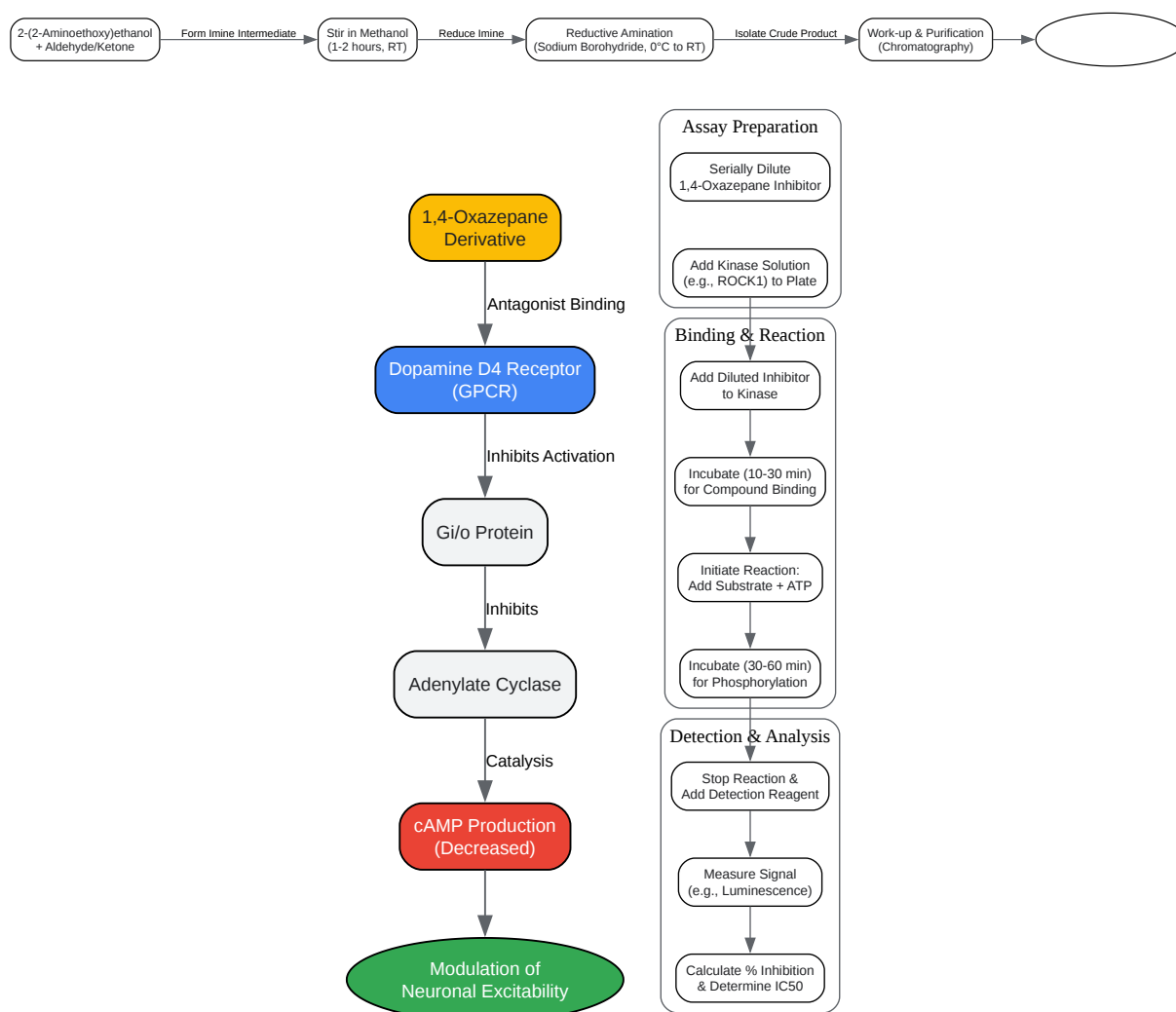
The 1,4-Oxazepane Scaffold: A Structural and Synthetic Overview

The 1,4-oxazepane core consists of a seven-membered ring containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively. This structure is essentially a one-carbon homolog of morpholine.[2] The increased ring size imparts greater conformational freedom compared to

the more rigid chair conformation of morpholine, which can be highly advantageous for optimizing binding to complex protein targets.[3]

The synthesis of 1,4-oxazepane derivatives is tractable, with several established routes. A common and robust method involves the reductive amination of a suitable aldehyde or ketone with a 2-(2-aminoethoxy)ethanol derivative, followed by cyclization.[1] Another powerful approach utilizes the intramolecular cyclization of N-propargylic β -enaminones, often catalyzed by gold compounds.[2] The choice of synthetic route is dictated by the desired substitution pattern and the need for stereochemical control.

Below is a generalized workflow for the synthesis of 2,4-disubstituted 1,4-oxazepanes, a class of compounds that has shown significant biological activity.



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